Methyl 2-hydroxydocosanoate

説明

Methyl 2-Hydroxydocosanoate, also known as Methyl 2-hydroxydocosanoate, is a hydroxylated fatty acid methyl ester . It has been found in ripe and unripe strawberry homogenates, Pseudosuberites and S. massa sea sponges, sediment samples from the Harney River, and C. frondosa and D. cinerea extracts .

Synthesis Analysis

The mass spectrum of methyl 2-hydroxydocosanoate after further derivatization to the trimethylsilyl ether is discussed in relation to the positions of hydroxyl groups in the alkyl chains in fatty acids of varying degrees of unsaturation . Preparation of these derivatives can be helpful both in terms of improved chromatographic resolution and of interpretation of mass spectra .Molecular Structure Analysis

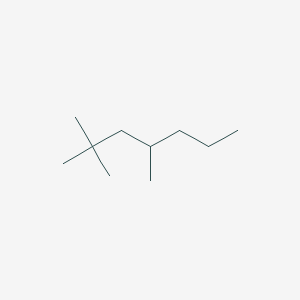

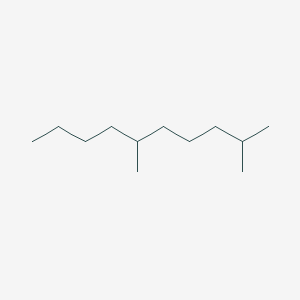

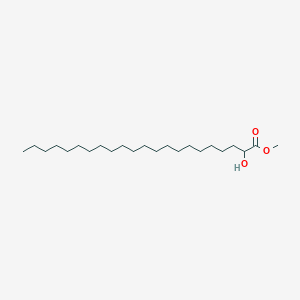

The molecular formula of Methyl 2-Hydroxydocosanoate is C23H46O3 . The molecular weight is 370.61 . The IUPAC Standard InChI is InChI=1S/C23H46O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(25)26-2/h22,24H,3-21H2,1-2H3 .It is supplied as a neat solid and should be stored in a freezer . The predicted boiling point is 401.6±13.0 °C and the predicted density is 0.904±0.06 g/cm3 .

科学的研究の応用

Chromatography and Mass Spectrometry

Methyl 2-hydroxydocosanoate is utilized in chromatography and mass spectrometry as a standard for calibrating instruments and verifying the accuracy of analytical methods . Its unique chemical structure, which includes a long hydrocarbon chain and a hydroxyl group, makes it suitable for testing the efficiency of chromatographic columns and the precision of mass spectrometric measurements.

Aroma Profile Analysis in Food Science

In food science, Methyl 2-hydroxydocosanoate has been identified in the volatile fraction of both ripe and unripe strawberries. Its presence suggests a role in contributing to the fruit’s aroma profile, making it an important compound for research into flavor and fragrance development.

Marine Biology Research

This compound has been isolated from marine sponges, such as Pseudosuberites and Suberites massa . Studying its role in these organisms can provide insights into marine biochemistry and the ecological interactions of sponges with their environment.

Environmental Monitoring

Methyl 2-hydroxydocosanoate has been detected in sediment samples from the Harney River. This indicates its potential as a biomarker for environmental monitoring, helping scientists track the presence and impact of organic compounds in aquatic ecosystems.

Biomedical Research

In the field of biomedical research, Methyl 2-hydroxydocosanoate is explored for its antibacterial properties against strains like Staphylococcus aureus and Escherichia coli . Understanding its mechanism of action could lead to the development of new antimicrobial agents.

Lipid Metabolism Studies

Due to its structure as a fatty acid methyl ester with a hydroxyl group, Methyl 2-hydroxydocosanoate is significant in studying lipid metabolism. It can be used to investigate the role of hydroxylated fatty acids in biological processes and diseases related to lipid metabolism.

特性

IUPAC Name |

methyl 2-hydroxydocosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(25)26-2/h22,24H,3-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHHQOLYDNMSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340635 | |

| Record name | Methyl 2-hydroxydocosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-hydroxydocosanoate | |

CAS RN |

13980-17-1 | |

| Record name | Methyl 2-hydroxydocosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether](/img/structure/B82094.png)